molecular formula C9H9ClO3 B569782 Ethyl 4-chloro-3-hydroxybenzoate CAS No. 335013-90-6

Ethyl 4-chloro-3-hydroxybenzoate

Cat. No. B569782
CAS RN: 335013-90-6
M. Wt: 200.618
InChI Key: PFISJNBRAOSYPV-UHFFFAOYSA-N
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Description

Ethyl 4-Chloro-3-hydroxybenzoate is a chemical compound with the CAS Number: 335013-90-6 . It has a molecular weight of 200.62 . The IUPAC name for this compound is ethyl 4-chloro-3-hydroxybenzoate .


Synthesis Analysis

The synthesis of Ethyl 4-chloro-3-hydroxybenzoate can be achieved in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . Another method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-3-hydroxybenzoate is represented by the formula: HOC6H3ClCO2CH2CH3 . The InChI code for this compound is 1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 .


Chemical Reactions Analysis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-3-hydroxybenzoate is a solid with a melting point of 98-102 °C (lit.) . The SMILES string for this compound is CCOC(=O)c1ccc(O)c(Cl)c1 .

Scientific Research Applications

Pharmacology

Chiral Building Block for Pharmaceuticals: Ethyl 4-chloro-3-hydroxybenzoate is utilized as a chiral building block in the synthesis of pharmaceuticals. The optically active form, ®-ethyl 4-chloro-3-hydroxybutyrate, is particularly valuable for creating drugs with specific desired effects due to its stereochemistry .

Chemistry

Synthesis of Chiral Derivatives: In chemistry, this compound is used in the synthesis of chiral derivatives via reactions such as the Mitsunobu reaction. These derivatives are important for creating substances with specific optical activities .

Antimicrobial Applications

Antifungal and Antibacterial Properties: Derivatives of chlorobenzoic acid, which include Ethyl 4-chloro-3-hydroxybenzoate, have been reported to exhibit antifungal and antibacterial properties. This makes them potential candidates for use in antimicrobial research.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-chloro-3-hydroxybenzoate are currently unknown . More research is needed to understand the downstream effects of this compound on cellular processes.

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound is currently unknown.

Action Environment

. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Ethyl 4-chloro-3-hydroxybenzoate.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

ethyl 4-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFISJNBRAOSYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-3-hydroxybenzoate

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-hydroxy-benzoic acid (29.3 mmol) in EtOH (110 mL) is treated with conc. sulfuric acid (23.6 mL) and heated to reflux for 16 h. Water (600 mL), NaHCO3 (100 g) and ether (300 mL) are added successively, the layers are separated and the aq. layer is extracted twice with ether. The combined organic layers are washed twice with brine, dried over MgSO4 and concentrated in vacuo to give the desired product which is used without further purification.
Quantity
29.3 mmol
Type
reactant
Reaction Step One
Quantity
23.6 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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